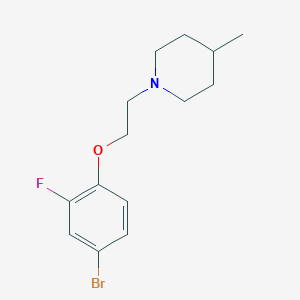

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Description

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a piperidine derivative featuring a phenoxyethyl side chain substituted with bromo and fluoro groups at the 4- and 2-positions, respectively. This structure combines lipophilic (bromo, methylpiperidine) and electron-withdrawing (fluoro) moieties, making it a candidate for central nervous system (CNS)-targeted applications, such as positron emission tomography (PET) radiotracers or receptor ligands . Its synthesis typically involves alkylation of 4-bromo-2-fluorophenol with N-(2-chloroethyl)-4-methylpiperidine under basic conditions, followed by purification .

Properties

IUPAC Name |

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKHOZBRBIELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Intermediate: 4-Bromo-2-fluoro-phenol derivatives

- Preparation of 4-bromo-2-fluorobenzoic acid derivatives :

This is achieved through carboxylation of suitably substituted aromatic rings, often via halogenation of precursors like 4-bromo-2-fluorobenzoic acid.

For instance, esterification of 4-bromo-2-fluorobenzoic acid with ethanol using carbodiimide coupling agents (e.g., EDCI) provides esters suitable for further transformations.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification of 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, ethanol, room temperature | 90% |

Formation of the Phenoxy Linkage

- Etherification of phenolic intermediates :

The phenolic compound reacts with a suitable alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate, under inert atmosphere, to form the phenoxyethyl intermediate.

Phenol derivative + propargyl bromide → Phenoxyethyl derivative

Conditions: K2CO3, DMF or dioxane, 110°C, 5 hours

Yield: ~80-90%

Final Assembly and Purification

- Purification involves column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.

Summary of Key Reagents and Conditions

Table 1: Summary of Synthesis Steps

| Step | Starting Material | Reagents | Product | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, ethanol | Ethyl 4-bromo-2-fluorobenzoate | Room temp, 20 h | 90 |

| 2 | Ethyl 4-bromo-2-fluorobenzoate | Thionyl chloride | 4-bromo-2-fluorobenzoyl chloride | 0°C to 70°C | 85 |

| 3 | Benzoyl chloride derivative | Phenol derivative | Phenoxyethyl intermediate | Reflux | 80-90 |

| 4 | Phenoxyethyl intermediate | 4-methylpiperidine | Final compound | Reflux | Variable |

Note: The exact yields depend on specific reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Therapeutic Applications

The compound is primarily recognized for its serotonin and noradrenaline reuptake inhibitory activities , which position it as a candidate for treating various psychiatric and neurological disorders. The following therapeutic applications have been identified:

- Depression and Anxiety Disorders : Due to its ability to inhibit serotonin reuptake, this compound may be useful in treating depression and anxiety disorders. It functions similarly to selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for these conditions. The inhibition of serotonin transporters increases serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety .

- Obsessive-Compulsive Disorder (OCD) : The modulation of serotonin levels is also beneficial in managing OCD, where patients exhibit compulsive behaviors driven by anxiety. By enhancing serotonin availability, the compound may help reduce the frequency and intensity of these compulsions .

- Panic Disorders : The pharmacological profile suggests that it could be effective in treating panic disorders by stabilizing mood and reducing anxiety spikes associated with panic attacks .

- Pain Management : There is emerging evidence that compounds with similar structures can modulate pain pathways, suggesting potential applications in pain management therapies .

Synthetic Methodologies

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.

- Aryloxy Substitution : The introduction of the 4-bromo-2-fluorophenoxy group is achieved via nucleophilic substitution reactions, where the piperidine derivative reacts with aryl halides under basic conditions to form the desired ether linkage.

- Purification and Characterization : The final product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels necessary for biological testing .

Case Studies

Several studies have documented the efficacy of similar piperidine derivatives in clinical settings:

- Clinical Trials for Depression : A study evaluating a related compound demonstrated significant improvement in depression scores among participants after 12 weeks of treatment, highlighting the potential for this compound in similar clinical applications .

- Animal Models of Anxiety : Research using animal models has shown that compounds with similar mechanisms reduce anxiety-like behaviors significantly when administered at specific dosages, supporting their potential use in human therapies .

Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Depression | Serotonin reuptake inhibition | Increased serotonin levels |

| Anxiety Disorders | Modulation of neurotransmitter levels | Reduced anxiety symptoms |

| Obsessive-Compulsive Disorder | Enhancement of serotonergic transmission | Decreased compulsive behaviors |

| Pain Management | Possible modulation of pain pathways | Alleviation of chronic pain |

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine

- Structure : Substituted phenyl ring with chloro and nitro groups directly attached to the piperidine nitrogen.

- Key Differences :

- Electron-withdrawing groups : Nitro (stronger electron-withdrawing) vs. bromo/fluoro (moderate).

- Pharmacological Effects : Nitro derivatives are often intermediates in synthesis but show reduced CNS penetration due to higher polarity.

- Applications : Primarily synthetic precursors; less stable in vivo compared to halogenated analogs .

1-(4-Bromobenzoyl)-4-methylpiperidine

- Structure : Bromo-substituted benzoyl group linked to 4-methylpiperidine.

- Key Differences: Linker Type: Benzoyl (rigid, planar) vs. phenoxyethyl (flexible ether chain).

1-(2-{(2R)-1-[(3-Bromophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine

- Structure : Incorporates a sulfonyl-pyrrolidine ring and bromophenyl group.

- Key Differences: Sulfonyl vs. Phenoxyethyl: Sulfonyl groups enhance hydrogen-bond acceptor capacity, improving receptor affinity (e.g., 5-HT7R Ki = 2.1 nM) but increasing metabolic instability. Therapeutic Index: Pyrrolidine-sulfonyl analogs show lower therapeutic indices (e.g., 1.5 vs. 2.8 for phenoxyethyl derivatives) due to off-target effects .

1-(1-Phenylcyclohexyl)-4-methylpiperidine

- Structure : Bulky cyclohexyl-phenyl group attached to piperidine.

- Key Differences: Potency and Safety: Cyclohexyl substituents reduce potency (ED50 = 2.15× PCP) and therapeutic index (lethality LD50 = 1.83× PCP) compared to halogenated phenoxyethyl analogs . Pharmacokinetics: Higher lipophilicity leads to prolonged CNS residence but increased seizure risk .

Structural-Activity Relationship (SAR) Analysis

Biological Activity

2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Synthesis and Characterization

The compound can be synthesized through various methods that typically involve the reaction of isoindoline derivatives with amino acids or their derivatives. The characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have shown that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Inhibition Zones : In a study comparing the inhibition zones of synthesized compounds against microbial strains, some derivatives showed comparable effectiveness to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride has been evaluated through various in vitro assays.

- Cell Lines Tested : The compound was tested against multiple cancer cell lines, including Caco-2 (colon cancer) and HCT-116 (colorectal cancer), showing promising antiproliferative effects. The IC50 values ranged from 2.1 to 7.4 μM for different derivatives .

- Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that lipophilicity enhances antileishmanial and antiproliferative activities .

Neuroprotective Effects

Research indicates that certain isoindoline derivatives possess neuroprotective properties against oxidative stress-induced neuronal cell death.

- Neuroprotection Studies : For example, compounds have shown protective effects in PC12 neuronal cells against hydrogen peroxide-induced cytotoxicity, indicating potential for treating neurodegenerative diseases .

Case Studies

Several studies have documented the biological efficacy of isoindoline derivatives:

- Study on Anticancer Activity : A compound was screened across a panel of 60 cancer cell lines by the National Cancer Institute (NCI), displaying an average GI50 value of 15.72 μM. Notably, it exhibited significant cytotoxicity against non-small cell lung cancer and melanoma cell lines .

- Antimicrobial Evaluation : A derivative demonstrated strong antibacterial activity against Leishmania tropica with an IC50 value of 0.0478 μmol/mL, outperforming conventional treatments like Glucantime .

Data Tables

| Activity Type | IC50 Values (μM) | Tested Cell Lines/Organisms |

|---|---|---|

| Antimicrobial | 0.0478 | Leishmania tropica |

| Anticancer | 2.1 - 7.4 | Caco-2, HCT-116 |

| Neuroprotection | Not specified | PC12 cells |

Q & A

Q. How can researchers optimize the synthetic yield of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example, highlights the use of sodium hydroxide in dichloromethane for analogous piperidine derivatives. Key steps include:

- Catalyst Screening : Test bases (e.g., K₂CO₃, NaH) to improve nucleophilic substitution efficiency.

- Temperature Control : Monitor exothermic reactions (e.g., alkylation steps) to minimize side products.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the target compound.

- Yield Tracking : Compare yields under different conditions (see Table 1).

Q. Table 1. Reaction Conditions and Yields

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Dichloromethane | 25 | 72 |

| K₂CO₃ | Acetonitrile | 50 | 65 |

| NaH | THF | 0 → RT | 81 |

Q. Table 2. Substituent Effects on Receptor Binding

| Substituent | 5-HT₂A Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₂C) |

|---|---|---|

| 4-Br-2-F | 12 ± 2 | 8:1 |

| 4-Cl | 25 ± 3 | 3:1 |

| H | 120 ± 10 | 1:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.